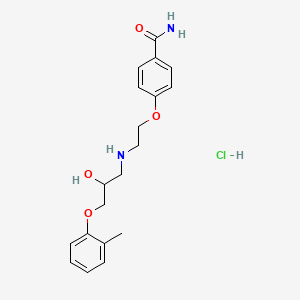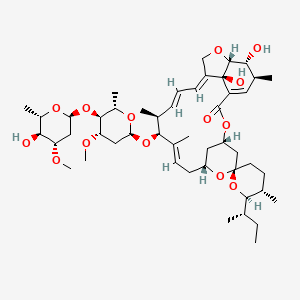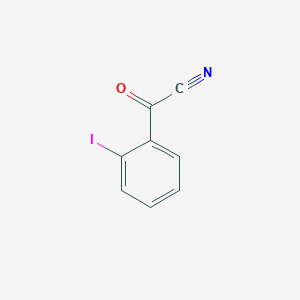
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide is a chemical compound with the molecular formula C14H17N2S.I and a molecular weight of 372.268 g/mol It is known for its unique structure, which includes an indole ring, a pyrrolidinium ring, and a methylthio group
Méthodes De Préparation
The synthesis of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide typically involves the reaction of indole derivatives with pyrrolidinium salts in the presence of methylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Addition: Addition reactions with electrophiles can occur at the indole ring, leading to the formation of various substituted products.
Applications De Recherche Scientifique
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide can be compared with other indole derivatives and pyrrolidinium salts. Similar compounds include:
1-(3-Indolyl)methylene pyrrolidinium iodide: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(3-Indolyl(methylthio)methylene) pyrrolidinium chloride: Similar structure but with a chloride ion instead of iodide, which can influence its solubility and reactivity.
1-(3-Indolyl)methyl pyrrolidinium iodide: Lacks the methylene group, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
54921-50-5 |
|---|---|
Formule moléculaire |
C14H17IN2S |
Poids moléculaire |
372.27 g/mol |
Nom IUPAC |
3-[methylsulfanyl(pyrrolidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C14H16N2S.HI/c1-17-14(16-8-4-5-9-16)12-10-15-13-7-3-2-6-11(12)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
Clé InChI |
IUBLTMLHKZCPDU-UHFFFAOYSA-N |
SMILES canonique |
CSC(=[N+]1CCCC1)C2=CNC3=CC=CC=C32.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


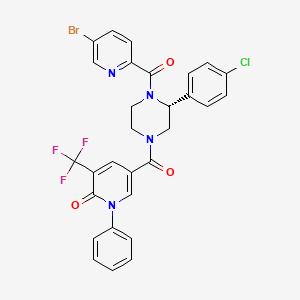


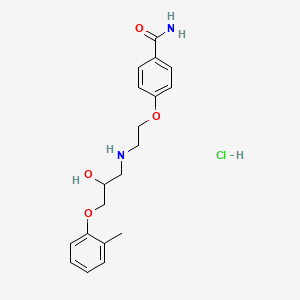
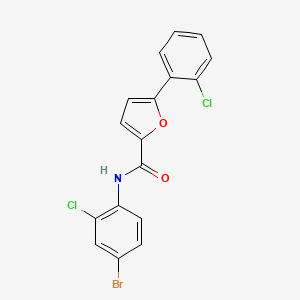
![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)


